Cas no 1583-88-6 (4-Fluorophenethylamine)
4-Fluorophenethylamine Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluorophenethylamine
- 2-(4-Fluorophenyl)ethylamine
- 1-Amino-2-(4-fluorophenyl)ethane
- 2-(4-fluorophenyl)ethanamine
- 2-(4-Fluoro-phenyl)-ethylamine
- P-fluorophenethylamine
- 2-(4-fluorophenyl)ethan-1-amine
- Benzeneethanamine, 4-fluoro-
- 4-Fluorophenylethylamine
- (p-fluorophenyl)ethylamine
- 2-(4-fluorophenyl)-ethylamine
- CKLFJWXRWIQYOC-UHFFFAOYSA-N
- 4-fluoro-phenethylamine
- 4-fluorophenethyl amine
- 4-fluorophenylethyl amine
- CS-W018312
- 1583-88-6
- S7W3CQD7N7
- W-107996
- 4-Fluorophenethylamine, 99%
- GEO-01418
- AKOS000120310
- 4-(2-aminoethyl)fluorobenzene
- 4-fluoro-beta-phenylethylamine
- Z90122126
- NS00082953
- A3488
- TS-01809
- EINECS 216-435-6
- UNII-S7W3CQD7N7
- 2-(4-fluoro-phenyl) ethyl amine
- 2-(p-fluorophenyl)ethylamine
- SCHEMBL5414
- AB03730
- MFCD00134208
- BDBM50241087
- F2190-0530
- F0829
- 4-FLUOROBENZENEETHANAMINE
- HMS1728I10
- EN300-18739
- (4-fluorobenzyl)methylamine
- CHEMBL217315
- AM20050132
- DTXSID70166400
- 2-(4-Fluorophenyl)ethanamine #
- FT-0645865
- 2-(4-Fluoro-phenyl)-ethylamine;4-fluorophenylethylamine
- DTXCID9088891
- BBL013000
- DB-064219
- STL163864
-
- MDL: MFCD00134208
- Inchi: 1S/C8H10FN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2
- InChI Key: CKLFJWXRWIQYOC-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CCN
Computed Properties
- Exact Mass: 139.08000
- Monoisotopic Mass: 139.079727485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 87.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
Experimental Properties
- Color/Form: Liquid
- Density: 1.061 g/mL at 25 °C(lit.)
- Boiling Point: 93°C/17mmHg(lit.)
- Flash Point: Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
- Refractive Index: n20/D 1.5072(lit.)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 26.02000
- LogP: 2.02720
- Solubility: Not determined
- Sensitiveness: Sensitive to air
4-Fluorophenethylamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H227-H314
- Warning Statement: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 2922 8/PG 2
- WGK Germany:3
- Hazard Category Code: 23/24/25-34
- Safety Instruction: S26-S27-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:8 (6.1)
- PackingGroup:II
- Storage Condition:Store at room temperature
- Safety Term:S26;S27;S36/37/39;S45
- Risk Phrases:R23/24/25; R34
4-Fluorophenethylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Fluorophenethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 361828-10G |
4-Fluorophenethylamine |
1583-88-6 | 99% | 10G |
1051.18 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 361828-50G |
4-Fluorophenethylamine |
1583-88-6 | 99% | 50G |
2428.66 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F831092-5g |
4-Fluorophenethylamine |
1583-88-6 | 98% | 5g |
¥92.00 | 2022-01-10 | |
| TRC | F593875-500mg |
4-Fluorophenethylamine |
1583-88-6 | 500mg |
$ 53.00 | 2023-09-07 | ||
| TRC | F593875-1g |
4-Fluorophenethylamine |
1583-88-6 | 1g |
$ 55.00 | 2022-06-04 | ||
| TRC | F593875-2.5g |
4-Fluorophenethylamine |
1583-88-6 | 2.5g |
$75.00 | 2023-05-18 | ||
| TRC | F593875-5g |
4-Fluorophenethylamine |
1583-88-6 | 5g |
$87.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F41090-100g |
2-(4-Fluorophenyl)ethan-1-amine |
1583-88-6 | 97% | 100g |
¥728.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F41090-25g |
2-(4-Fluorophenyl)ethan-1-amine |
1583-88-6 | 97% | 25g |
¥184.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F41090-5g |
2-(4-Fluorophenyl)ethan-1-amine |
1583-88-6 | 97% | 5g |
¥52.0 | 2023-09-07 |
4-Fluorophenethylamine Suppliers
4-Fluorophenethylamine Related Literature
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Yuyin Wang,Bin Su,Guoming Lin,Huiru Lou,Shouxin Wang,Cheng-Yang Yue,Xiaowu Lei CrystEngComm 2022 24 2258
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Kwan-Soo Lee,Sandip Maurya,Yu Seung Kim,Cortney R. Kreller,Mahlon S. Wilson,Dennis Larsen,S. Elango Elangovan,Rangachary Mukundan Energy Environ. Sci. 2018 11 979
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Xuan-Hui Zhao,Na-Na Li,Jing Peng,Jun Xu,Peng Luo,Xi-Yan Dong,Xiaozong Hu Chem. Commun. 2023 59 6881
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4. Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalystShouxin Liu,Yihua Yang,Xiaoli Zhen,Junzhang Li,Huimin He,Juan Feng,Andrew Whiting Org. Biomol. Chem. 2012 10 663
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5. Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalystShouxin Liu,Yihua Yang,Xiaoli Zhen,Junzhang Li,Huimin He,Juan Feng,Andrew Whiting Org. Biomol. Chem. 2012 10 663
Additional information on 4-Fluorophenethylamine
Introduction to 4-Fluorophenethylamine (CAS No. 1583-88-6)
4-Fluorophenethylamine, identified by the chemical abstracts service number 1583-88-6, is a fluorinated derivative of phenethylamine, a class of compounds known for their pharmacological properties. This compound has garnered significant attention in the field of medicinal chemistry due to its structural and functional versatility, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 4-Fluorophenethylamine consists of a phenyl ring substituted with a fluorine atom at the para position and an ethylamine side chain. This specific arrangement imparts unique electronic and steric properties to the molecule, which can be exploited to modulate its interaction with biological targets. The presence of the fluorine atom, in particular, has been shown to enhance metabolic stability and binding affinity in various drug candidates.
In recent years, 4-Fluorophenethylamine has been extensively studied for its potential applications in central nervous system (CNS) disorders. Preclinical research indicates that this compound exhibits properties that may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. The fluorine substituent is known to increase the lipophilicity of the molecule, facilitating its penetration across the blood-brain barrier, which is a critical factor for CNS drug development.
Moreover, 4-Fluorophenethylamine has shown promise as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel analogs with enhanced pharmacokinetic profiles and improved therapeutic efficacy. For instance, derivatives of 4-Fluorophenethylamine have been investigated for their potential role in modulating neurotransmitter systems involved in mood regulation and cognitive function.
One of the most intriguing aspects of 4-Fluorophenethylamine is its ability to serve as a building block for the synthesis of bioactive molecules with diverse mechanisms of action. The combination of its structural features—such as the fluorine atom and the ethylamine side chain—allows for fine-tuning of its biological activity. This flexibility has made it a popular choice among medicinal chemists seeking to develop targeted therapies.
The synthesis of 4-Fluorophenethylamine typically involves multi-step organic reactions, starting from commercially available precursors such as 4-fluoroaniline and ethylmagnesium bromide. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. These advancements have also facilitated the exploration of novel synthetic routes that could lead to cost-effective manufacturing methods.
In academic research, 4-Fluorophenethylamine has been employed as a tool compound to study enzyme inhibition and receptor binding interactions. Its structural similarity to other amine-based neurotransmitters makes it an excellent candidate for investigating signaling pathways in neuronal systems. Such studies contribute valuable insights into the development of drugs that can modulate these pathways effectively.
The pharmacological profile of 4-Fluorophenethylamine has been further explored through computational modeling and high-throughput screening techniques. These approaches have helped identify potential lead compounds with improved pharmacological properties. By leveraging computational tools, researchers can predict how modifications to the structure of 4-Fluorophenethylamine might affect its biological activity, thereby accelerating the drug discovery process.
Recent studies have also highlighted the role of 4-Fluorophenethylamine in developing treatments for addiction and substance abuse disorders. Its ability to interact with monoamine transporters suggests that it could be used to modulate dopamine levels in the brain, which is crucial for managing addictive behaviors. While further research is needed to fully understand its therapeutic potential, these findings underscore its significance as a pharmacological probe.
From a regulatory perspective, 4-Fluorophenethylamine (CAS No. 1583-88-6) must be handled with appropriate safety measures due to its chemical nature. Although it is not classified as a hazardous material under current regulations, proper laboratory protocols should be followed to ensure safe handling and storage. This includes using personal protective equipment (PPE) and working in well-ventilated areas.
The future prospects for 4-Fluorophenethylamine are promising, with ongoing research aimed at expanding its applications in medicine and biotechnology. As our understanding of its pharmacological properties grows, so does the potential for developing innovative therapies based on this compound or its derivatives. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide.
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